molecular formula C19H15B B3044469 1-(bromomethyl)-3,5-diphenylbenzene CAS No. 100094-00-6

1-(bromomethyl)-3,5-diphenylbenzene

Cat. No.: B3044469
CAS No.: 100094-00-6
M. Wt: 323.2 g/mol
InChI Key: NHDNIBJXNLUUSH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-diphenylbenzene is an organic compound with the molecular formula C20H17Br It is a derivative of benzene, where a bromomethyl group is attached to the benzene ring at the 1-position, and two phenyl groups are attached at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3,5-diphenylbenzene typically involves the bromination of 3,5-diphenylbenzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,5-diphenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-3,5-diphenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3,5-diphenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a useful intermediate in organic synthesis. The phenyl groups provide stability and influence the compound’s reactivity by delocalizing electron density through resonance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .

Properties

CAS No.

100094-00-6

Molecular Formula

C19H15B

Molecular Weight

323.2 g/mol

IUPAC Name

1-(bromomethyl)-3,5-diphenylbenzene

InChI

InChI=1S/C19H15Br/c20-14-15-11-18(16-7-3-1-4-8-16)13-19(12-15)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

NHDNIBJXNLUUSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3

Origin of Product

United States

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